

An In-depth Technical Guide to SLM6031434 Hydrochloride (CAS: 1897379-34-8)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SLM6031434 hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

SLM6031434 hydrochloride is a potent and highly selective small molecule inhibitor of sphingosine kinase 2 (SphK2).[1][2] This technical guide provides a comprehensive overview of **SLM6031434 hydrochloride**, including its chemical properties, mechanism of action, and significant preclinical findings. The document details its anti-fibrotic effects, particularly in the context of chronic kidney disease (CKD), and provides available experimental protocols and key quantitative data. Visual representations of its signaling pathway and experimental workflows are included to facilitate a deeper understanding of its biological activity and research applications.

Chemical and Physical Properties

SLM6031434 hydrochloride is the hydrochloride salt form of SLM6031434.[1][2] It is a crystalline solid with the following properties:



Property	Value	Reference
CAS Number	1897379-34-8	[3]
Molecular Formula	C22H30F3N5O2 · HCl	[3][4]
Molecular Weight	489.96 g/mol	[2][3]
Purity	≥98%	[3][4]
Appearance	Crystalline solid	[4]
UV/Vis	λmax: 259 nm	[4]
Solubility	Soluble to 20 mM in water and to 100 mM in DMSO. Soluble in ethanol (~5 mg/ml) and DMF [3][4] (~20 mg/ml). Sparingly soluble in aqueous buffers.	
Storage	Store at -20°C.	[3][4]

Mechanism of Action

SLM6031434 is a highly selective inhibitor of sphingosine kinase 2 (SphK2).[1][2][5] Sphingosine kinases (SphK1 and SphK2) are enzymes that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling lipid involved in numerous cellular processes.[6] SLM6031434 exhibits a 40-fold selectivity for SphK2 over SphK1.[3]

The inhibitory action of SLM6031434 on SphK2 leads to:

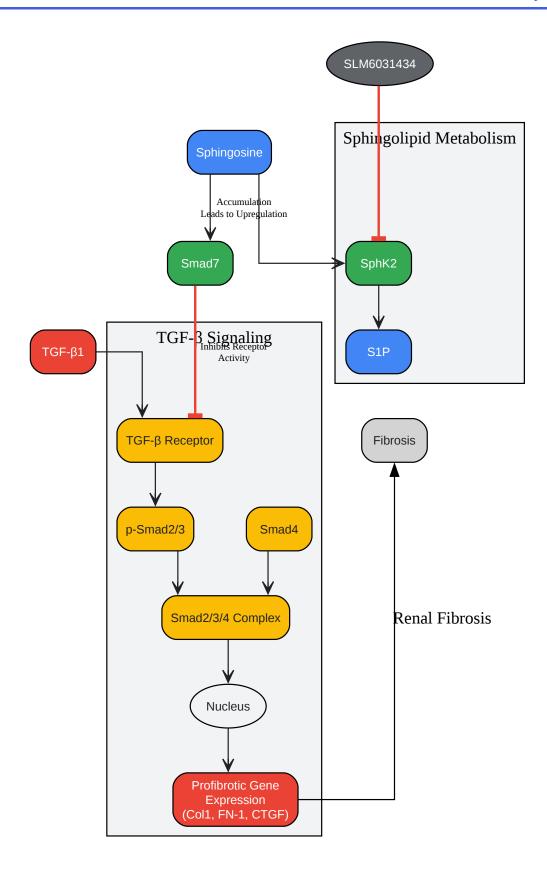
- Increased Sphingosine Levels: By blocking the phosphorylation of sphingosine, the substrate accumulates within the cell.[1][4]
- Decreased Sphingosine-1-Phosphate (S1P) Levels: The inhibition of SphK2 reduces the production of S1P.[3][4]
- Upregulation of Smad7: SLM6031434 treatment leads to an increased expression of Smad7, a negative regulator of the pro-fibrotic TGF-β/Smad signaling cascade.[1][7]



This modulation of the sphingolipid rheostat and the TGF- β pathway underlies the anti-fibrotic properties of SLM6031434.

Signaling Pathway of SLM6031434 in Renal Fibrosis





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Caption: SLM6031434 inhibits SphK2, leading to sphingosine accumulation and Smad7 upregulation, which in turn inhibits the pro-fibrotic TGF-β signaling pathway.

Biological Activity

In Vitro Activity

Cell Type	Treatment	Duration	Effect	Reference
Primary Mouse Renal Fibroblasts	SLM6031434 (3 μM) with TGF-β stimulation	16 hours	Reduces the expression of profibrotic markers (Col1, FN-1, CTGF).	[1][2]
Primary Mouse Renal Fibroblasts	SLM6031434 (0.3-10 μM)	16 hours	Dose- dependently increases Smad7 protein expression.	[1][2]
Human Podocytes	SLM6031434 (1 μM)	20 hours	Significantly increases cellular sphingosine levels.	[1][2]
Human Podocytes	SLM6031434 (1 μM)	24 hours	Upregulates nephrin and Wilms' tumor suppressor gene 1 (WT1) protein and mRNA expression.	[1][2]
U937 Monocytic Leukemia Cells	Concentration- dependent	Not specified	Decreases S1P and increases sphingosine levels.	[4][8]

In Vivo Activity



Animal Model	Dosage & Administration	Duration	Effect	Reference
Unilateral Ureteral Obstruction (UUO) Mouse Model	5 mg/kg, intraperitoneal (i.p.), daily	9 days	Attenuates renal interstitial fibrosis. Reduces collagen accumulation and ECM deposition. Decreases α-SMA expression. Downregulates mRNA and protein levels of Col1, FN-1, CTGF. Increases sphingosine accumulation and Smad7 expression, while reducing Smad2 phosphorylation. Reduces F4/80-positive macrophage infiltration.	[1][2][5]
Wild-type Mice and Rats	5 mg/kg	Not specified	Increases blood S1P levels.	[8]
Sphk1-/- Mice	5 mg/kg	Not specified	Reduces blood S1P levels.	[4][8]

Quantitative Data



Parameter	Target	Value	Reference
IC50	SphK2	0.4 μΜ	[1][2]
IC50	SphK1	16 µM	[2]
Ki	Recombinant Mouse SphK2	0.4 μΜ	[3][4]
Ki	SphK1	>20 μM	[4][8]

Experimental Protocols

The following are generalized protocols based on the available literature. Specific details such as antibody dilutions and proprietary buffer compositions are often not fully disclosed in publications.

In Vitro TGF-β Stimulation in Renal Fibroblasts

- Cell Culture: Primary mouse renal fibroblasts are cultured in Dulbecco's Modified Eagle
 Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
- Treatment: Cells are seeded and allowed to adhere. The medium is then replaced with serum-free medium for a period of serum starvation.
- Inhibition: Pre-treat cells with SLM6031434 hydrochloride at desired concentrations (e.g., 3 µM) for a specified time.
- Stimulation: Add recombinant TGF-β1 (e.g., 2 ng/mL) to the culture medium and incubate for the desired duration (e.g., 16-24 hours).
- Analysis: Harvest cells for downstream analysis such as Western blotting or qPCR to measure the expression of profibrotic markers (Collagen I, Fibronectin-1, CTGF) and signaling proteins (Smad7, p-Smad2/3).

Western Blot Analysis

 Protein Extraction: Lyse cells or homogenized kidney tissue in RIPA buffer containing protease and phosphatase inhibitors.



- Quantification: Determine protein concentration using a BCA protein assay kit.
- Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
- Transfer: Transfer proteins to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., α-SMA, Fibronectin, Collagen I, Smad7, p-Smad3) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the signal using an ECL substrate and an imaging system. Quantify band intensities using appropriate software.[3]

Unilateral Ureteral Obstruction (UUO) Mouse Model

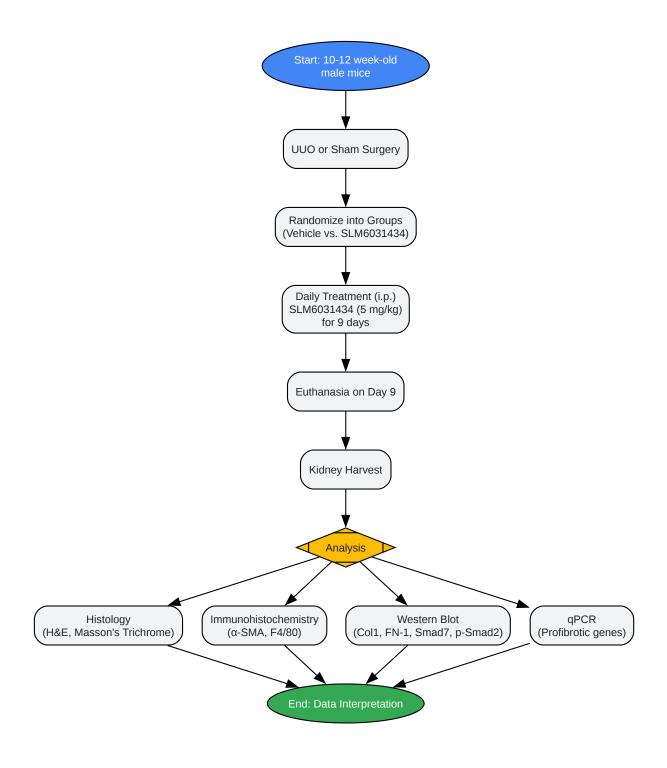
- Animals: Use 10-12 week-old adult male mice (e.g., C57BL/6).[1]
- Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane, pentobarbital).[6]
- Surgical Procedure:
 - Make a small flank incision to expose the abdominal cavity.
 - o Gently locate the left kidney and ureter.
 - Ligate the left ureter at two points using a non-absorbable suture (e.g., 4-0 or 5-0 silk).[6]
 - For sham-operated controls, expose the ureter but do not perform the ligation.
 - Close the incision in layers.



- Post-operative Care: Administer analgesics (e.g., buprenorphine) and monitor the animals during recovery.
- Treatment: Administer **SLM6031434 hydrochloride** (5 mg/kg, i.p.) or vehicle control daily for the duration of the study (e.g., 9 days).[1]
- Tissue Collection: At the end of the study, euthanize the mice and harvest the kidneys for histological, immunohistochemical, and biochemical analyses.

Experimental Workflow for In Vivo Study





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Caption: A typical experimental workflow for evaluating the efficacy of SLM6031434 in the UUO mouse model of renal fibrosis.

Conclusion

SLM6031434 hydrochloride is a valuable research tool for investigating the role of SphK2 in various pathological processes, particularly in the context of tissue fibrosis. Its high selectivity for SphK2 over SphK1 makes it a precise pharmacological probe. Preclinical data strongly support its anti-fibrotic efficacy in models of chronic kidney disease, demonstrating its potential as a therapeutic candidate. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.

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- To cite this document: BenchChem. [An In-depth Technical Guide to SLM6031434 Hydrochloride (CAS: 1897379-34-8)]. BenchChem, [2025]. [Online PDF]. Available at:



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